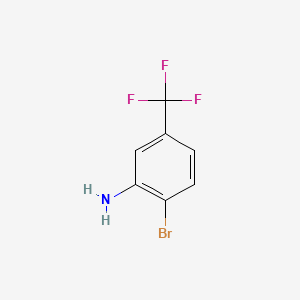

2-Bromo-5-(trifluoromethyl)aniline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88276. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-bromo-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDVFXUBTKPFSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196496 | |

| Record name | 6-Bromo-alpha,alpha,alpha-trifluoro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-79-5 | |

| Record name | 2-Bromo-5-trifluoromethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 454-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromo-alpha,alpha,alpha-trifluoro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-α,α,α-trifluoro-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-5-(TRIFLUOROMETHYL)BENZENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD827XN4S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 2-Bromo-5-(trifluoromethyl)aniline from 4-bromo-3-aminobenzotrifluoride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed, two-step synthetic pathway for the preparation of 2-Bromo-5-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis begins with the nitration of 2-bromobenzotrifluoride to yield 2-bromo-5-nitrobenzotrifluoride, which is subsequently reduced to the target aniline derivative. This document offers comprehensive experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

This compound is a valuable building block in organic synthesis, utilized in the creation of a variety of biologically active molecules, including kinase inhibitors and antiviral agents.[1] Its structure, featuring bromine, trifluoromethyl, and amine functionalities, offers multiple points for chemical modification.

The requested synthesis of this compound from its isomer, 4-bromo-3-(trifluoromethyl)aniline, is not a direct or conventional transformation. A more established and reliable approach involves a two-step synthesis commencing from a commercially available precursor. The strategy outlined in this guide is the nitration of 2-bromobenzotrifluoride followed by the reduction of the resulting nitro compound, as documented in chemical literature.[2][3][4]

Overall Reaction Scheme:

-

Step 1: Nitration 2-bromobenzotrifluoride → 2-bromo-5-nitrobenzotrifluoride

-

Step 2: Reduction 2-bromo-5-nitrobenzotrifluoride → this compound

This pathway is efficient, scalable, and utilizes standard laboratory reagents and techniques.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound.

2.1. Step 1: Synthesis of 2-bromo-5-nitrobenzotrifluoride via Nitration

This procedure outlines the electrophilic aromatic substitution (nitration) of 2-bromobenzotrifluoride.

Methodology:

-

A nitrating mixture is prepared by slowly adding 120 g of fuming nitric acid to 260 g of 98% concentrated sulfuric acid in a suitable reaction flask, with cooling to maintain room temperature.[3][4]

-

The reaction vessel containing the nitrating mixture is heated to maintain a temperature of 50-60°C.

-

390 g of 2-bromobenzotrifluoride is added dropwise to the stirred nitrating mixture, ensuring the temperature remains within the 50-60°C range.[3][4]

-

After the addition is complete, the reaction mixture is stirred continuously at the same temperature. The reaction progress is monitored by Gas Chromatography (GC) until the starting material is fully consumed.[3][4]

-

Upon completion, the stirring is stopped, and the mixture is allowed to settle, resulting in the separation of two layers.

-

The upper organic phase is carefully separated.

-

The organic layer is washed with a suitable basic solution (e.g., saturated sodium bicarbonate) until it is neutral, followed by a water wash.

-

The resulting crude product, a bright yellow liquid, is purified by distillation to yield 2-bromo-5-nitrobenzotrifluoride.[3][4]

2.2. Step 2: Synthesis of this compound via Reduction

This protocol describes the reduction of the nitro group of 2-bromo-5-nitrobenzotrifluoride to an amine using catalytic hydrogenation.

Methodology:

-

A 1 L high-pressure hydrogenation reactor is charged with 300 mL of methanol, 284 g of 2-bromo-5-nitrobenzotrifluoride, 20 g of Raney Nickel catalyst, and 1.0 g of piperazine.

-

The atmosphere within the reactor is purged by replacing it with hydrogen gas 3-4 times.

-

The hydrogenation is conducted at a temperature of 80-90°C under a hydrogen pressure of 0.8-1.0 MPa.

-

The reaction is monitored by observing hydrogen consumption. The reaction is deemed complete when hydrogen uptake ceases.

-

After completion, the reaction mixture is cooled to room temperature.

-

The Raney Nickel catalyst is removed by filtration.

-

Methanol and water are removed from the filtrate by distillation under reduced pressure.

-

The final product, this compound, is obtained as a pale yellow liquid via simple distillation.

Data Presentation

The following tables summarize the quantitative data for the described synthetic procedures.

Table 1: Quantitative Data for the Synthesis of 2-bromo-5-nitrobenzotrifluoride (Step 1)

| Parameter | Value | Reference |

| Starting Material | 2-bromobenzotrifluoride | [3][4] |

| Reagents | 98% H₂SO₄, Fuming HNO₃ | [3][4] |

| Reaction Temperature | 50-60°C | [3][4] |

| Product | 2-bromo-5-nitrobenzotrifluoride | [3][4] |

| Yield | 92% | [3][4] |

| Purity (GC) | 95% | [3][4] |

Table 2: Quantitative Data for the Synthesis of this compound (Step 2)

| Parameter | Value |

| Starting Material | 2-bromo-5-nitrobenzotrifluoride |

| Reagents/Catalyst | Methanol, Raney Ni, Piperazine, H₂ |

| Reaction Temperature | 80-90°C |

| Hydrogen Pressure | 0.8-1.0 MPa |

| Product | This compound |

| Yield | 98.8% |

| Purity (GC) | 95% |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the two-step synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Formation of 2-Bromo-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-(trifluoromethyl)aniline is a key building block in medicinal chemistry and agrochemical synthesis, valued for its unique electronic and structural properties imparted by the bromine and trifluoromethyl substituents. This technical guide provides a comprehensive overview of the primary synthetic routes for its formation, focusing on the underlying reaction mechanisms, detailed experimental protocols, and quantitative data. The two principal methods discussed are the direct electrophilic bromination of 3-(trifluoromethyl)aniline and a multi-step synthesis employing the Sandmeyer reaction. This document serves as a practical resource for chemists engaged in the synthesis and application of this important intermediate.

Introduction

This compound, a halogenated aromatic amine, is a crucial intermediate in the synthesis of a wide range of biologically active molecules, including antiviral agents, kinase inhibitors, and anticancer drugs.[1] The strategic placement of the bromine atom and the strongly electron-withdrawing trifluoromethyl group on the aniline ring provides multiple reactive sites and modulates the physicochemical properties of the final compounds. Understanding the mechanisms of its formation is paramount for optimizing reaction conditions, improving yields, and ensuring regiochemical control. This guide delves into the two most prevalent synthetic strategies for obtaining this compound.

Synthetic Routes and Mechanisms

The formation of this compound is primarily achieved through two distinct synthetic pathways:

-

Route 1: Direct Electrophilic Bromination of 3-(trifluoromethyl)aniline. This is a more direct approach, relying on the principles of electrophilic aromatic substitution.

-

Route 2: Multi-step Synthesis via the Sandmeyer Reaction. This method offers an alternative for achieving the desired substitution pattern when direct bromination is not feasible or results in poor yields.

Route 1: Direct Electrophilic Bromination

The direct bromination of 3-(trifluoromethyl)aniline is an example of electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring: the amino group (-NH₂) and the trifluoromethyl group (-CF₃).

-

The **amino group (-NH₂) ** is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

-

The trifluoromethyl group (-CF₃) is a strongly deactivating group and a meta-director due to its strong electron-withdrawing inductive effect.

The synergistic effect of these two groups dictates that the incoming electrophile (bromine) will preferentially substitute at the position that is ortho to the activating amino group and meta to the deactivating trifluoromethyl group. This leads to the formation of the desired this compound isomer.

Caption: Electrophilic Aromatic Substitution Mechanism for the Bromination of 3-(trifluoromethyl)aniline.

Route 2: The Sandmeyer Reaction

The Sandmeyer reaction provides an indirect route to introduce a bromine atom onto the aromatic ring. This multi-step process typically involves the following key transformations:

-

Diazotization: An aromatic primary amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst, which facilitates the replacement of the diazonium group (-N₂⁺) with a bromine atom.[2][3]

This method is particularly useful when the desired isomer is not accessible through direct halogenation or when the starting aniline is readily available. The mechanism of the Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[2]

Caption: Generalized Pathway for the Sandmeyer Reaction followed by Reduction.

Quantitative Data

The following tables summarize quantitative data for the synthesis of this compound and related precursors.

Table 1: Direct Bromination of 3-(trifluoromethyl)aniline

| Brominating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| CuBr₂ | 1-hexyl-3-methylimidazolium bromide | None | Room Temp | 1 | 93 | [4][5] |

| NBS | DMF | None | 50 | 1 | ~15 | [6] |

| NBS | Acetonitrile | None | Room Temp | Overnight | Not specified | [7] |

| Br₂ | Acetic Acid | None | < 25 | 1 | Not specified |

Table 2: Sandmeyer Reaction for the Synthesis of Aryl Bromides

| Starting Amine | Diazotization Reagents | Bromination Reagent | Temperature (°C) | Yield (%) | Reference |

| 4-fluoro-2-trifluoromethylaniline | HBr, NaNO₂ | CuBr | 5 | 76.1 | [8] |

| o-trifluoromethylaniline | HBr, NaNO₂ | CuBr | < 5 | Not specified | [1] |

| 5-amino-2-bromobenzotrifluoride | Anhydrous HF, NaNO₂ | In situ decomposition | -10 to 60 | 86.8 | [9] |

Experimental Protocols

Protocol for Direct Bromination using CuBr₂

This protocol is adapted from a general procedure for the bromination of anilines using copper(II) bromide in an ionic liquid.[4][5]

Materials:

-

3-(Trifluoromethyl)aniline

-

Copper(II) bromide (CuBr₂)

-

1-hexyl-3-methylimidazolium bromide

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 3-(trifluoromethyl)aniline (1 mmol) in 1-hexyl-3-methylimidazolium bromide (2 mL), add CuBr₂ (3 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the product with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol for Synthesis via Sandmeyer Reaction

This protocol is a generalized procedure based on the synthesis of similar aryl bromides.[1][8]

Materials:

-

2-Amino-4-(trifluoromethyl)benzonitrile (or other suitable precursor)

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Sodium hydroxide solution

-

Dichloromethane

Procedure:

Step 1: Diazotization

-

Dissolve the starting aniline (1 equivalent) in hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Bromination

-

In a separate flask, prepare a solution of copper(I) bromide (catalytic amount) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Extract the product with dichloromethane.

-

Wash the organic layer with sodium hydroxide solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude aryl bromide.

-

If the starting material was 2-amino-4-(trifluoromethyl)benzonitrile, the resulting 2-bromo-5-(trifluoromethyl)benzonitrile would then be reduced (e.g., via hydrogenation) to yield the final product, this compound.

Experimental Workflow Visualization

Caption: Comparative experimental workflows for the synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through either direct electrophilic bromination of 3-(trifluoromethyl)aniline or a multi-step sequence involving a Sandmeyer reaction. The choice of synthetic route depends on factors such as the availability of starting materials, desired regioselectivity, and scalability. This guide has provided a detailed examination of the mechanisms, quantitative data, and experimental protocols for these key transformations, offering a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 | Benchchem [benchchem.com]

- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 9. 2-Bromo-5-fluorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Bromo-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethyl)aniline is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group on an aniline core, imparts specific physicochemical properties that are leveraged in drug design and materials science. Accurate and thorough analytical characterization is paramount to ensure the identity, purity, and stability of this compound in research and development. This guide provides a detailed overview of the analysis of this compound using two primary analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₅BrF₃N |

| Molecular Weight | 240.02 g/mol [1] |

| Appearance | Colorless to yellow to brown liquid or low melting point solid[2] |

| Density | 1.675 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.522[1] |

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. While a definitive spectrum for this exact compound is not publicly available, a predicted spectrum can be inferred from the analysis of its functional groups and data from analogous compounds like 2-chloro-5-(trifluoromethyl)aniline.

Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450 - 3300 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |

| 1630 - 1600 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 1320 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

| 900 - 680 | Strong | Aromatic C-H Bend (out-of-plane) | Substituted Benzene |

| 680 - 550 | Medium-Strong | C-Br Stretch | Bromo Aromatic |

Mass Spectrometry Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Expected Mass Spectrum of this compound

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.

Molecular Ion and Isotopic Pattern

The molecular ion peak (M⁺) will appear as a doublet with a separation of 2 m/z units.

| m/z | Ion | Expected Relative Abundance |

| 239 | [M(⁷⁹Br)]⁺ | ~100% |

| 241 | [M(⁸¹Br)]⁺ | ~98% |

Major Fragmentation Pathways

The fragmentation of the molecular ion will likely involve the loss of the bromine atom, the trifluoromethyl group, or hydrogen cyanide from the aniline ring.

| m/z (for ⁷⁹Br fragments) | Proposed Fragment |

| 160 | [M - Br]⁺ |

| 170 | [M - CF₃]⁺ |

| 212 | [M - HCN]⁺ |

| 141 | [M - Br - F]⁺ |

Experimental Protocols

Detailed methodologies for the FT-IR and mass spectrometry analysis of this compound are provided below.

FT-IR Spectroscopy Protocol

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.

-

-

Instrument Setup:

-

The FT-IR spectrometer should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

A background spectrum of the empty sample compartment (or the ATR crystal) should be collected.

-

-

Data Acquisition:

-

The prepared sample is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The peaks are identified and their wavenumbers are recorded.

-

Mass Spectrometry Protocol

-

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for liquid samples or solutions. For GC-MS, the sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate.

-

-

Ionization:

-

Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

-

Data Acquisition:

-

The mass spectrum is recorded over a suitable mass range, for example, from m/z 40 to 300.

-

-

Data Analysis:

-

The molecular ion peaks are identified, paying close attention to the isotopic pattern of bromine.

-

The major fragment ions are identified and their structures are proposed based on the mass differences from the molecular ion and other fragments.

-

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

Caption: Experimental workflow for the analysis of this compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates the logical relationship between the structural features of this compound and its expected spectroscopic data.

Caption: Logical relationship between structure and spectroscopic data.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-5-(trifluoromethyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-5-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the current lack of publicly available quantitative solubility data for this compound in various organic solvents, this document focuses on its predicted solubility characteristics based on its molecular structure and provides detailed, standardized experimental protocols for its determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their work and to generate precise solubility data.

Introduction

This compound is an aromatic amine containing both a bromine atom and a trifluoromethyl group.[1] These substituents significantly influence the molecule's polarity, lipophilicity, and intermolecular interactions, which in turn dictate its solubility in different organic solvents. The trifluoromethyl group, being strongly electron-withdrawing, and the bromine atom contribute to the compound's chemical reactivity and biological activity, making it a valuable building block in the synthesis of various active pharmaceutical ingredients and agrochemicals.[1]

Understanding the solubility of this compound is critical for its application in drug discovery and development. Solubility data is essential for reaction optimization, purification processes such as crystallization, formulation development, and for predicting the compound's behavior in biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 454-79-5 | [2] |

| Molecular Formula | C₇H₅BrF₃N | [2] |

| Molecular Weight | 240.02 g/mol | [2] |

| Form | Liquid | [2] |

| Density | 1.675 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.522 | [2] |

| Water Solubility | Not miscible or difficult to mix in water. | [3][4] |

Solubility in Organic Solvents

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not available in the public domain. However, based on the principle of "like dissolves like," we can predict its general solubility behavior. The presence of the polar amino group suggests some solubility in polar organic solvents, while the aromatic ring and the halogen substituents indicate solubility in non-polar and moderately polar solvents.

Table 2: Predicted and Unreported Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Polarity | Predicted Solubility | Quantitative Data ( g/100 mL at 25°C) |

| Hexane | Non-polar | Low | Data not available |

| Toluene | Non-polar | Soluble | Data not available |

| Dichloromethane | Polar aprotic | Soluble | Data not available |

| Chloroform | Polar aprotic | Soluble | Data not available |

| Ethyl Acetate | Polar aprotic | Soluble | Data not available |

| Acetone | Polar aprotic | Soluble | Data not available |

| Ethanol | Polar protic | Soluble | Data not available |

| Methanol | Polar protic | Soluble | Data not available |

It is anticipated that this compound will exhibit good solubility in a range of common organic solvents used in synthesis and drug development. However, experimental determination is necessary to establish precise solubility values. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, two standard and reliable methods for determining the solubility of this compound are detailed below: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known mass or volume of a saturated solution.

4.1.1. Materials and Apparatus

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

4.1.2. Experimental Procedure

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent.

-

Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). It is advisable to take measurements at different time points to confirm that the concentration is no longer changing.

-

Once equilibrium is achieved, allow the solution to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a glass syringe and pass it through a syringe filter to remove any undissolved particles.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Record the exact mass of the dish and the solution.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solute and the solvent until a constant weight of the dried solute is achieved.

-

Calculate the solubility based on the mass of the dissolved solute and the mass or volume of the solvent.

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is a sensitive and rapid method for determining solubility.

4.2.1. Materials and Apparatus

-

This compound

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

4.2.2. Experimental Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions to prepare a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Solubility Determination:

-

Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (steps 1-4).

-

Withdraw a small, precise volume of the clear, saturated supernatant and dilute it quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve equation to calculate the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution, which represents the solubility, by taking into account the dilution factor.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.

Caption: Gravimetric Solubility Determination Workflow.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in published literature, this technical guide provides a strong predictive framework based on the compound's structure. Furthermore, the detailed experimental protocols for the gravimetric and UV-Vis spectrophotometric methods offer robust approaches for researchers to determine this crucial physicochemical property. The generation of accurate solubility data will be invaluable for the continued application of this compound in the fields of drug discovery and development, and agrochemical synthesis. It is recommended that researchers undertaking work with this compound perform solubility studies in their solvents of interest to facilitate process optimization and formulation design.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethyl)aniline is an aromatic amine derivative of significant interest in medicinal chemistry and agrochemical synthesis.[1] Its utility as a building block in the development of novel pharmaceutical compounds, including inhibitors of the hepatitis C virus (HCV) NS3 protease, underscores the importance of accurately characterizing its fundamental physicochemical properties.[2][3] This technical guide provides a comprehensive overview of the melting and boiling points of this compound, complete with detailed experimental protocols for their determination.

Physicochemical Data

The key physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents, reaction conditions, and purification procedures.

| Property | Value |

| Melting Point | 47-49°C[2][4][5][6][7] |

| Boiling Point | 81-82°C (at reduced pressure)[2][4][6][7] |

| 243.1 ± 40.0°C (at 760 mmHg)[5] | |

| Density | 1.675 g/mL at 25°C[2][3][4] |

| 1.7 ± 0.1 g/cm³[5] | |

| Refractive Index (n20/D) | 1.522[2][3] |

| Flash Point | >230°F (>110°C)[2] |

| Vapor Pressure | 0.036 mmHg at 25°C[6] |

| Molecular Formula | C₇H₅BrF₃N[4][5] |

| Molecular Weight | 240.02 g/mol [4] |

| Appearance | White to light yellow crystalline powder[1] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical compound.[4] The following sections detail the standard methodologies for these measurements.

Melting Point Determination: Capillary Method

The capillary method is the standard technique for determining the melting point of a crystalline solid due to its accuracy and the small sample size required.[6]

Principle: A small, finely powdered sample is heated at a controlled rate. The melting point range is the temperature from which the first drop of liquid appears to the temperature at which the entire sample is liquid.[8] Pure crystalline substances typically exhibit a sharp melting point range of 1-2°C.[9] Impurities tend to lower and broaden the melting range.[10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[2]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[1][8]

-

Initial (Rough) Determination: Place the capillary tube in the heating block of the melting point apparatus. Heat the sample rapidly (e.g., 4-5°C per minute) to get an approximate melting temperature.[1][10]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[1] Prepare a new capillary tube with the sample.

-

Heat the new sample, but once the temperature is about 15°C below the rough melting point, reduce the heating rate to 1-2°C per minute.[1]

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first sign of melting is observed (the solid begins to "slump" or form liquid). Continue heating at the slow rate and record the temperature when the last crystal melts completely. The recorded range is the melting point of the sample.[4]

-

For improved accuracy, repeat the determination at least twice and average the results.[1][6]

Boiling Point Determination: Distillation Method

For quantities of liquid greater than 5 mL, distillation is a reliable method for both purification and boiling point determination.[11]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the external (atmospheric) pressure.[5][12] During distillation, a liquid is heated to its boiling point, the vapor is condensed, and the temperature of the vapor in equilibrium with the liquid is measured.[5]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stir bar

-

Barometer

Procedure:

-

Apparatus Setup: Assemble a simple distillation apparatus. Place 5-10 mL of this compound and a few boiling chips into the distillation flask.

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor as it passes into the condenser.[7]

-

Heating: Begin heating the flask gently. The liquid will start to boil, and vapors will rise.

-

Observation: Observe the "reflux ring" of condensing vapor as it rises to immerse the thermometer bulb. The temperature reading on the thermometer will climb and then stabilize.[7]

-

Recording the Boiling Point: Once the temperature is constant and there is a steady rate of distillation (1-2 drops per second), record the temperature.[12] This stable temperature is the boiling point.

-

Pressure Correction: Record the atmospheric pressure from a barometer. Since boiling point is pressure-dependent, this is a crucial parameter for accurate reporting.

Experimental Workflow Visualization

The logical flow for the determination of the melting and boiling points of this compound is depicted below. This diagram outlines the key steps from sample preparation to final data recording.

Caption: Workflow for determining melting and boiling points.

References

- 1. jk-sci.com [jk-sci.com]

- 2. westlab.com [westlab.com]

- 3. vernier.com [vernier.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ursinus.edu [ursinus.edu]

- 9. chm.uri.edu [chm.uri.edu]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. chemconnections.org [chemconnections.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

Crystal Structure of 2-Bromo-5-(trifluoromethyl)aniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available information on the crystal structure and X-ray diffraction of 2-Bromo-5-(trifluoromethyl)aniline. This compound is a valuable building block in medicinal chemistry and drug development, making a thorough understanding of its three-dimensional structure crucial for rational drug design and structure-activity relationship (SAR) studies.

Summary of Available Data

This compound, with the chemical formula C₇H₅BrF₃N, is a solid at room temperature. While a specific entry in the Cambridge Structural Database (CSD) with the reference code 1838794 suggests that the crystal structure has been determined, the primary publication detailing this analysis is not publicly accessible through standard search methodologies. Consequently, a comprehensive summary of the quantitative crystallographic data, including unit cell parameters, bond lengths, and bond angles, cannot be provided at this time.

General properties of this compound are summarized in the table below:

| Property | Value |

| Chemical Formula | C₇H₅BrF₃N |

| Molecular Weight | 240.02 g/mol |

| CAS Number | 454-79-5 |

| Appearance | Liquid |

| Density | 1.675 g/mL at 25 °C |

| Refractive Index | n20/D 1.522 |

Experimental Protocols: A General Approach

While the specific experimental details for the crystallization and X-ray diffraction of this compound are not available, a general workflow for such an analysis is presented below. This serves as a standard procedural outline for researchers seeking to determine the crystal structure of similar small organic molecules.

Crystallization

The initial and often most critical step is the growth of high-quality single crystals suitable for X-ray diffraction. For a compound like this compound, which is a liquid at room temperature, crystallization would typically be attempted at sub-ambient temperatures. Common techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., hexane, ethanol, or a mixture of solvents) is allowed to evaporate slowly at a controlled temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution can induce crystallization.

-

Cooling Crystallization: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, the following steps are generally performed:

-

Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined to improve the agreement between the observed and calculated diffraction data.

Logical Workflow for Crystal Structure Determination

The logical workflow for determining the crystal structure of a small molecule like this compound is depicted in the following diagram.

Caption: A flowchart illustrating the key stages involved in the determination of a small molecule's crystal structure.

Conclusion

A detailed experimental guide and a comprehensive set of quantitative data for the crystal structure of this compound are currently limited by the public availability of the primary research article associated with its crystallographic determination. Researchers requiring this specific information are encouraged to consult the Cambridge Structural Database directly for entry 1838794 to potentially access more detailed information. The general protocols and workflow provided herein offer a standard framework for approaching the crystal structure determination of this and similar compounds.

An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-5-(trifluoromethyl)aniline, a key intermediate in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2][3]

Chemical Identity

| Identifier | Value |

| CAS Number | 454-79-5 |

| Chemical Name | This compound |

| Synonyms | 3-Amino-4-bromobenzotrifluoride, 2-Amino-4-trifluoromethyl-1-bromobenzene |

| Molecular Formula | C₇H₅BrF₃N |

| Molecular Weight | 240.02 g/mol |

| Chemical Structure |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and for the development of robust synthetic processes.

| Property | Value |

| Appearance | Light yellow crystal or clear colorless to light yellow liquid |

| Melting Point | 47-49 °C |

| Boiling Point | 81-82 °C |

| Density | 1.675 g/mL at 25 °C |

| Flash Point | >100.8 °C |

| Water Solubility | Not miscible or difficult to mix in water |

| logP | 3.07 - 3.40 |

| pKa | ~1.31 (predicted) |

| Vapor Pressure | 0.036 mmHg at 25 °C |

| Refractive Index | n20/D 1.522 (lit.) |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of organic compounds like this compound are outlined below. These are generalized methods and may require optimization for this specific compound.

3.1. Melting Point Determination

The melting point is determined using a capillary method with a melting point apparatus.[4][5][6][7][8]

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure :

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.

-

3.2. Boiling Point Determination

The boiling point can be determined by distillation or the capillary method.[9][10][11][12]

-

Apparatus : Distillation apparatus or a heating block with a test tube and an inverted capillary tube, thermometer.

-

Procedure (Capillary Method) :

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The setup is gently heated, and the temperature is monitored with a thermometer.

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to re-enter the capillary tube.

-

3.3. Water Solubility Determination

A qualitative assessment of solubility can be performed by direct observation.[13][14][15][16][17]

-

Apparatus : Test tubes, vortex mixer.

-

Procedure :

-

A small, measured amount of this compound (e.g., 10 mg) is added to a known volume of water (e.g., 1 mL) in a test tube.

-

The mixture is vigorously agitated using a vortex mixer for a set period.

-

The mixture is allowed to stand and is visually inspected for the presence of undissolved material or phase separation. The compound is classified as insoluble or sparingly soluble based on these observations.

-

3.4. pKa Determination

The acid dissociation constant (pKa) can be determined using methods such as potentiometric titration or UV-Vis spectrophotometry.[18][19][20][21][22]

-

Apparatus : pH meter, burette, beaker, magnetic stirrer, spectrophotometer (for spectrophotometric method).

-

Procedure (Potentiometric Titration) :

-

A solution of this compound is prepared in a suitable solvent (e.g., a water-alcohol mixture).

-

A standardized solution of a strong acid (e.g., HCl) is slowly added to the sample solution.

-

The pH of the solution is monitored continuously using a calibrated pH meter.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

3.5. logP (Octanol-Water Partition Coefficient) Determination

The logP value, a measure of lipophilicity, is commonly determined using the shake-flask method or by high-performance liquid chromatography (HPLC).[23][24][25][26][27]

-

Apparatus : Separatory funnel, UV-Vis spectrophotometer or HPLC.

-

Procedure (Shake-Flask Method) :

-

A known amount of this compound is dissolved in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

-

The two phases are separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and logP is the logarithm of this value.

-

Applications in Drug Development and Synthesis

This compound is a valuable building block in the synthesis of various biologically active molecules.[28][29][30] Its trifluoromethyl group can enhance metabolic stability and binding affinity of the final compound.[30] A notable application is in the synthesis of inhibitors for the Hepatitis C Virus (HCV) NS3 protease, a key enzyme in the viral replication cycle.

The following diagram illustrates a generalized synthetic workflow for the preparation of a Hepatitis C Virus (HCV) NS3 protease inhibitor, highlighting the role of this compound as a key starting material.

Caption: Synthetic workflow for an HCV NS3 protease inhibitor.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is classified as corrosive and can cause severe skin burns and eye damage. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. athabascau.ca [athabascau.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. vernier.com [vernier.com]

- 13. scribd.com [scribd.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ws [chem.ws]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. www1.udel.edu [www1.udel.edu]

- 18. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. youtube.com [youtube.com]

- 20. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. organicchemistrytutor.com [organicchemistrytutor.com]

- 23. Determination of the hydrophobicity of organic compounds measured as logP(o/w) through a new chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 26. acdlabs.com [acdlabs.com]

- 27. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]

- 30. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Bromo-5-(trifluoromethyl)aniline, a key intermediate in pharmaceutical synthesis. The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical responsibly, minimizing exposure risks and ensuring a safe working environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. Key properties of this compound are summarized below.

| Property | Value | Citation |

| CAS Number | 454-79-5 | [1] |

| Molecular Formula | BrC₆H₃(CF₃)NH₂ | [1] |

| Molecular Weight | 240.02 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.675 g/mL at 25 °C | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.522 | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | 1 | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

Data sourced from Sigma-Aldrich Safety Data Sheet.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent direct contact with this compound. The following PPE should be worn at all times when handling this chemical.

| Body Part | Recommended Protection | Citation |

| Eyes/Face | Safety glasses with side-shields, chemical safety goggles, or a face shield. | [1] |

| Skin | Chemical-resistant gloves (e.g., butyl rubber, neoprene), a lab coat, and closed-toe shoes. Ensure gloves are inspected for integrity before use. | |

| Respiratory | A NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK for organic gases and vapors, inorganic gases and vapors, sulfur dioxide, and ammonia) should be used. | [1] |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial to prevent accidents and exposure.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking. Contaminated clothing should be removed and laundered before reuse.

Storage

-

Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.

-

Storage Class: This chemical falls under Storage Class 8A: Combustible, corrosive hazardous materials.[1]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Combustion may produce carbon oxides, nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3). Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

Toxicological Information and Potential Metabolic Pathways

While specific toxicological studies on this compound are limited, information on related aromatic amines can provide insights into its potential health effects and metabolic fate.

Acute Toxicity

This compound is harmful if swallowed, in contact with skin, or if inhaled. It is expected to cause irritation to the skin, eyes, and respiratory tract.

Chronic Toxicity

Prolonged or repeated exposure to aromatic amines may lead to more severe health effects. Some aromatic amines are known to be carcinogenic.

Potential Metabolic Pathways

The metabolism of halogenated and trifluoromethylated anilines generally proceeds through two main phases. Phase I reactions, primarily hydroxylation and N-oxidation, are catalyzed by cytochrome P450 enzymes. Phase II reactions involve the conjugation of the Phase I metabolites with endogenous molecules like glucuronic acid or sulfate to facilitate their excretion.

Disposal Considerations

Waste generated from the use of this compound must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. By understanding its properties, hazards, and the necessary safety precautions, researchers and scientists can minimize risks and maintain a safe laboratory environment. This guide serves as a foundational resource, and it is imperative to always consult the most current Safety Data Sheet and institutional safety protocols before working with this compound.

References

Technical Guide on the Chemical Stability and Storage of 2-Bromo-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and handling procedures for 2-Bromo-5-(trifluoromethyl)aniline (CAS No. 454-79-5). Adherence to these guidelines is critical for maintaining the compound's purity, ensuring experimental reproducibility, and promoting laboratory safety.

Chemical and Physical Properties

This compound is an organic building block frequently used in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its molecular structure, featuring a bromine atom and a trifluoromethyl group on an aniline ring, provides versatile reactivity for creating more complex molecules.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 454-79-5 | [1][3][4] |

| Molecular Formula | C₇H₅BrF₃N | [1] |

| Molecular Weight | 240.02 g/mol | [4] |

| Appearance | Liquid; White to light yellow crystalline powder | [1][4] |

| Density | 1.675 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.522 | [3][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

| Solubility | Sparingly soluble to difficult to mix in water | [1][3] |

Chemical Stability Profile

2.1 General Stability The compound is generally stable under recommended storage conditions.[5][6] However, like many anilines, it can be sensitive to environmental factors. A safety data sheet for the related compound 3-Bromo-5-(trifluoromethyl)aniline explicitly notes that it is "Air sensitive," suggesting a potential for oxidative degradation for this class of chemicals.[7]

2.2 Conditions to Avoid To prevent degradation, the following conditions should be avoided:

-

Excess Heat: Elevated temperatures can accelerate decomposition.[7]

-

Exposure to Air: Sensitivity to air is a potential concern, which can lead to oxidation.[7]

-

Incompatible Materials: Contact with strong acids, bases, and oxidizing agents should be prevented.[6][7]

2.3 Hazardous Decomposition In the event of thermal decomposition, typically under fire conditions, the compound can release hazardous substances, including:

Recommended Storage Conditions

Proper storage is essential to maintain the chemical's integrity. The following table summarizes the recommended storage protocols based on safety data sheets and best practices for aromatic amines.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale & Sources |

| Temperature | Store in a cool place. | To minimize thermal degradation.[5][7][8][9] |

| Atmosphere | Keep container tightly closed. Store under an inert atmosphere (e.g., Argon, Nitrogen) if air sensitivity is a concern. | To prevent contact with moisture and air, which can cause oxidation or other reactions.[5][7][8][9] |

| Location | Store in a dry and well-ventilated place. | To prevent moisture absorption and ensure safe dispersal of any potential vapors.[5][7][8][9] |

| Container | Use suitable, tightly closed containers. | To prevent contamination and exposure to the atmosphere.[5][9] |

| Incompatibilities | Store away from incompatible materials. | To avoid hazardous reactions.[9] |

Chemical Incompatibilities

To prevent dangerous reactions, this compound should not be stored with or exposed to the following classes of chemicals:

-

Strong oxidizing agents *[5][6] Acids *[5] Acid chlorides *[5] Acid anhydrides *[5] Chloroformates *[5] Strong bases

[7]dot

Caption: Factors influencing the degradation of this compound.

Experimental Protocol: General Stability Assessment

While specific stability data for this compound is limited, a generalized protocol for assessing the stability of aromatic amines can be adapted. This methodology is based on protocols used for stability testing of primary aromatic amines in aqueous solutions.

[10][11]5.1 Objective To determine the stability of this compound under various temperature and storage conditions over a defined period.

5.2 Materials and Equipment

-

This compound (high purity)

-

Appropriate solvent (e.g., acetonitrile, methanol)

-

Volumetric flasks and pipettes

-

Amber glass vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Temperature-controlled chambers or ovens

-

Analytical balance

5.3 Procedure

-

Preparation of Stock Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent to create a concentrated stock solution.

-

Preparation of Test Samples: Dilute the stock solution to a known working concentration (e.g., 10 µg/mL). Aliquot this solution into multiple amber glass vials to minimize light exposure.

-

Storage Conditions:

-

Divide the vials into sets for each storage condition to be tested.

-

Temperature: Store sets at various temperatures, such as refrigerated (4 °C), room temperature (~20 °C), and elevated temperatures (e.g., 40 °C, 60 °C). [11][12] * Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, and 7, 14, 30 days).

-

-

Analysis:

-

At each time point, retrieve one vial from each storage condition.

-

Allow the sample to return to room temperature.

-

Analyze the concentration of this compound using a validated HPLC or GC-MS method. The initial (time 0) sample serves as the reference.

-

-

Data Evaluation:

-

Calculate the recovery of the amine at each time point relative to the initial concentration.

-

Recovery (%) = (Concentration at time t / Concentration at time 0) * 100

-

A significant decrease in recovery (e.g., below 90%) indicates instability under that specific condition.

-

5.4 Expected Observations Based on studies of other aromatic amines, degradation is expected to be more pronounced at higher temperatures. I[11][12]mmediate storage at low temperatures is often necessary to attenuate degradation.

[12]--- This guide synthesizes available data to provide a robust framework for the safe handling and storage of this compound. For all laboratory work, consult the most recent Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional safety protocols.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 454-79-5 [chemicalbook.com]

- 4. This compound 97 454-79-5 [sigmaaldrich.com]

- 5. oxfordlabchem.com [oxfordlabchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids

AN-SMC-001

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds.[1][2] This reaction is widely employed in the pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its starting materials.[3] This application note details a protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromo-5-(trifluoromethyl)aniline with various arylboronic acids. The resulting 2-aryl-5-(trifluoromethyl)aniline structures are key intermediates in the development of pharmacologically active compounds.[3] The presence of the electron-withdrawing trifluoromethyl group on the aniline ring influences the reactivity of the aryl bromide, generally increasing its susceptibility to oxidative addition to the palladium catalyst.[4]

General Reaction Scheme

The reaction involves the coupling of this compound with a generic arylboronic acid in the presence of a palladium catalyst and a base.

Catalytic Cycle Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle.[4]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide, this compound, to form a Pd(II) complex.

-

Transmetalation: The aryl group from the arylboronic acid (activated by the base) is transferred to the Pd(II) complex, displacing the bromide.

-

Reductive Elimination: The two coupled aryl groups are eliminated from the Pd(II) complex, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]

Experimental Protocol

This protocol provides a general method for the Suzuki coupling reaction. Optimization may be required for specific arylboronic acids.

Materials

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Na₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/H₂O (4:1), or Toluene/H₂O (4:1))

-

Nitrogen or Argon gas (high purity)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Equipment

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere manifold (Schlenk line)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure

-

Reaction Setup: To a dry Schlenk flask, add this compound (e.g., 1.0 mmol, 240 mg), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 29 mg), and the base (e.g., K₃PO₄, 2.0 mmol, 424 mg).[5]

-

Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of water) via syringe.[5]

-

Heating and Monitoring: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water (10 mL) and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 15 mL) and then with brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-(trifluoromethyl)aniline product.

Data Presentation: Reaction Scope

The following table summarizes representative outcomes for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions. Yields are indicative and may vary based on the specific reaction scale and purification.

| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-5-(trifluoromethyl)aniline | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 92 |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-(trifluoromethyl)aniline | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O | 100 | 6 | 95 |

| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-5-(trifluoromethyl)aniline | Pd(dppf)Cl₂ (3) | K₂CO₃ | 2-MeTHF/H₂O | 90 | 10 | 88 |

| 4 | 3-Fluorophenylboronic acid | 2-(3-Fluorophenyl)-5-(trifluoromethyl)aniline | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 10 | 85 |